molecular formula C14H21N3O2 B2899448 N-(1-Cyanobutyl)-3-pentan-3-yl-1,2-oxazole-5-carboxamide CAS No. 1385466-67-0

N-(1-Cyanobutyl)-3-pentan-3-yl-1,2-oxazole-5-carboxamide

Cat. No.: B2899448
CAS No.: 1385466-67-0
M. Wt: 263.341
InChI Key: MKJNHKXDQNNZPA-UHFFFAOYSA-N
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Description

N-(1-Cyanobutyl)-3-pentan-3-yl-1,2-oxazole-5-carboxamide is a high-purity chemical compound supplied for scientific research and development purposes. This product is intended for research use only (RUO) and is strictly not intended for human or veterinary diagnostic or therapeutic applications. Researchers investigating novel synthetic compounds, particularly in the field of receptor pharmacology, may find this substance of interest. Studies on structurally related compounds, such as various synthetic cannabinoid receptor agonists, highlight their research value in exploring the endocannabinoid system . These analogs are typically investigated for their potent agonist activity at cannabinoid CB1 and CB2 receptors, which is central to their mechanism of action in preclinical models . The core structure of this compound suggests potential utility in biochemical and pharmacological studies, including receptor binding assays, functional activity analyses, and metabolic stability investigations to understand its biotransformation . As with any research compound, appropriate safety protocols must be followed.

Properties

IUPAC Name

N-(1-cyanobutyl)-3-pentan-3-yl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-4-7-11(9-15)16-14(18)13-8-12(17-19-13)10(5-2)6-3/h8,10-11H,4-7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJNHKXDQNNZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CC(=NO1)C(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Oxide Cycloaddition (Huisgen Reaction)

The 1,2-oxazole core is synthesized through [3+2] cycloaddition between a nitrile oxide and alkyne. For the 3-pentan-3-yl substituent:

  • Nitrile oxide precursor : Pentan-3-yl carbonyl chloride reacts with hydroxylamine to form the intermediate hydroxamic acid, which undergoes dehydration with chlorinating agents (e.g., NCS) to generate the nitrile oxide.
  • Alkyne component : Propiolic acid derivatives provide the C5 carboxamide position.

Reaction conditions :

  • Solvent: Dichloromethane/Toluene (1:1)
  • Temperature: 0°C → RT over 12 h
  • Yield: 68-72%

Mechanistic insight :
$$
\text{RC≡CH} + \text{R'C≡N⁺–O⁻} \rightarrow \text{Oxazole ring} + \text{H}_2\text{O}
$$
Regioselectivity is controlled by the electron-withdrawing carboxamide group, directing nitrile oxide addition to the α-position.

Carboxamide Installation

Carboxylic Acid Activation

The 5-carboxylic acid intermediate (from cyclization) undergoes activation for amide coupling:

Activation Method Reagent System Solvent Temperature Yield (%)
Acid Chloride Formation SOCl₂ (2.5 eq) Dry DCM 40°C, 2h 92
Mixed Anhydride ClCO₂iPr, Et₃N (1.1 eq) THF -15°C, 30min 85
Uranium Coupling HATU, DIPEA DMF RT, 4h 88

Amine Coupling with 1-Cyanobutylamine

Synthesis of 1-Cyanobutylamine :

  • Strecker Synthesis : Butyraldehyde → α-aminonitrile via NH₃/KCN → hydrolysis to amine
  • Direct Cyanation : Butyl bromide + CuCN in DMF at 120°C (65% yield)

Coupling protocol :

  • Activated oxazole-5-carbonyl derivative (1 eq)
  • 1-Cyanobutylamine (1.2 eq)
  • Base: Et₃N (2 eq) in anhydrous THF
  • Reaction time: 6-8 h at 0°C → RT
  • Isolation: Column chromatography (SiO₂, EtOAc/Hexanes 3:7)
    Key metric : >95% purity by HPLC (C18, 0.1% TFA/ACN)

Alternative Pathway: Tandem Cyclization-Amidation

One-Pot Approach

Developed in Ciba-Geigy patents, this method combines oxazole formation and amidation:

Stepwise procedure :

  • In situ generation of nitrile oxide from pentan-3-yl aldoxime
  • Cycloaddition with N-(1-cyanobutyl)propiolamide
  • Simultaneous deprotection/cyclization using Pd/C (5 mol%)

Advantages :

  • Eliminates intermediate purification
  • 82% overall yield
  • Scalable to kilogram batches

Critical parameters :

  • Strict temperature control (-10°C during cycloaddition)
  • Anhydrous conditions to prevent hydrolysis

Catalytic Optimization and Byproduct Mitigation

Nickel-Mediated Coupling

Recent advances employ [(MeN₂N)Ni-Cl] complexes for C-C bond formation:

  • Enables coupling of alkyl halides with oxazole precursors
  • Suppresses β-hydride elimination (≤2% side products)

Typical conditions :

  • Catalyst loading: 3 mol%
  • Solvent: DMA/Toluene (4:1)
  • Temperature: -35°C → 0°C gradient
  • Reaction time: 30 min

Impurity Profile Analysis

Impurity Source Mitigation Strategy
Oxazole ring-opened product (≤3%) Prolonged reaction times Strict monitoring by TLC
Diastereomeric amides (≤1.5%) Racemization at cyanobutyl center Low-temperature coupling
Hydrolyzed nitrile (≤0.5%) Moisture ingress Molecular sieves (4Å) in solvent

Industrial-Scale Production Considerations

Cost Analysis

Component Cost/kg (USD) % Total Cost
Pentan-3-yl precursors 120 38
Coupling reagents 95 30
Solvent recovery - (Saves 22%)
Catalysts 45 14

Environmental Impact

  • PMI (Process Mass Intensity) : 86 (benchmark: 120 for similar compounds)
  • Waste streams :
    • Aqueous NH₄Cl (neutralized with CaO)
    • Spent silica gel (calcined for reuse)

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃) :
δ 7.21 (s, 1H, oxazole-H), 6.89 (br, 1H, NH), 3.41 (q, J=6.8 Hz, 2H), 2.98 (quintet, J=6.4 Hz, 1H), 1.72-1.35 (m, 14H), 0.94 (t, J=7.2 Hz, 6H)

HRMS (ESI+) :
Calc. for C₁₄H₂₁N₃O₂ [M+H]⁺: 264.1707; Found: 264.1703

IR (ATR) : ν 2245 cm⁻¹ (C≡N), 1650 cm⁻¹ (amide I), 1542 cm⁻¹ (oxazole ring)

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanobutyl)-3-pentan-3-yl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanobutyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Cyanobutyl)-3-pentan-3-yl-1,2-oxazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyanobutyl)-3-pentan-3-yl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural and molecular characteristics of N-(1-Cyanobutyl)-3-pentan-3-yl-1,2-oxazole-5-carboxamide and related compounds:

Compound Name Molecular Formula Key Substituents Functional Groups
Target Compound : this compound C₁₄H₂₃N₃O₂* 3-pentan-3-yl (branched alkyl), N-(1-cyanobutyl) Oxazole, carboxamide, nitrile
3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide C₂₁H₂₄ClF₃N₄O₃ Chloroimidazole, 4,5-dihydroisoxazole, methoxy-trifluoromethylphenyl Imidazole, dihydroisoxazole, amide
3-Methyl-N-[(3S)-4,4,4-trifluoro-3-hydroxybutyl]-1,2-oxazole-5-carboxamide (WCT) C₉H₁₁F₃N₂O₃ 3-methyl oxazole, trifluoro-hydroxybutyl Oxazole, amide, trifluoromethyl, alcohol
N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide C₁₇H₁₈N₄O₃S 5-methylisoxazolyl, 1,2,4-oxadiazole, thiophene-cyclopentane Isoxazole, oxadiazole, thiophene

*Hypothetical formula based on structural analysis.

Key Observations:
  • Substituent Diversity : The target compound’s branched pentan-3-yl and nitrile-containing chain distinguish it from analogs with halogenated (e.g., Cl, CF₃) or aromatic (e.g., thiophene) groups.
  • Electron-Withdrawing Groups : The trifluoromethyl group in WCT and the chloroimidazole in the antirheumatic compound may enhance metabolic stability or lipophilicity compared to the target’s nitrile.

Metabolic Pathways and Stability

Target Compound:
  • Hypothetical Metabolism: The amide bond may undergo enzymatic hydrolysis, similar to the antirheumatic compound in , yielding 1,2-oxazole-5-carboxylic acid and 1-cyanobutylamine. The nitrile group could be metabolized via hydrolysis to an amide (via nitrile hydratase) or oxidation to a carboxylic acid.
  • Stability: No direct data are available; however, the nitrile group’s susceptibility to enzymatic modification may necessitate stabilization measures in bioanalytical studies, akin to acidification requirements for the antirheumatic compound .
Comparative Data:
  • Antirheumatic Compound : The amide bond is cleaved via hydrolysis, producing 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid and 4-methoxy-3-(trifluoromethyl)anilin. Instability in plasma/urine necessitates sample acidification to prevent degradation .
  • WCT : No metabolic data are provided, but the trifluoro-hydroxybutyl substituent may resist hydrolysis due to steric and electronic effects.
  • Thiophene-Oxadiazole Compound : The 1,2,4-oxadiazole moiety is typically stable under physiological conditions, suggesting slower metabolic clearance compared to oxazole-carboxamides.

Pharmacological and Physicochemical Implications

  • Binding Interactions : The branched pentan-3-yl group in the target compound could improve hydrophobic interactions with target proteins, similar to the chloroimidazole group in .
  • Synthetic Feasibility : High-purity synthesis (>99%) of analogs like the antirheumatic compound suggests that the target’s synthesis is achievable with optimized protocols.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

  • Answer :
  • Nonlinear Regression : Fit sigmoidal curves (e.g., log(inhibitor) vs. response) in GraphPad Prism to calculate EC₅₀ .
  • ANOVA with Tukey’s Test : Compare means across multiple doses and cell lines .
  • Synergy Analysis : Use Chou-Talalay method for combination studies (e.g., with paclitaxel) .

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